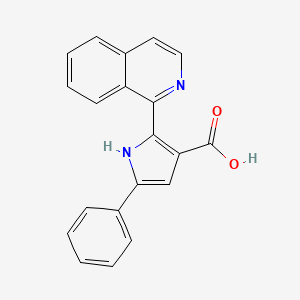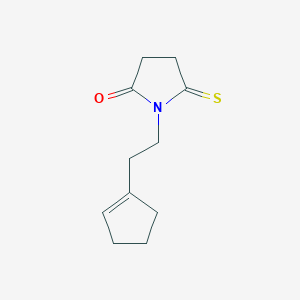
Ascleposide E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ascleposide E is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It is derived from the roots of Aucklandia lappa Decne, a plant traditionally used in herbal medicine . This compound has garnered attention for its potential therapeutic applications, particularly in the field of oncology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ascleposide E involves several steps, starting with the extraction of the compound from the roots of Aucklandia lappa Decne. The compound can be isolated using various solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The synthetic route typically involves the use of chromatography techniques to purify the compound to a high degree of purity (≥98%) .
Industrial Production Methods
Industrial production of this compound is primarily focused on extraction from natural sources due to the complexity of its chemical structure. The roots of Aucklandia lappa Decne are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using chromatographic methods to obtain this compound in its pure form .
化学反応の分析
Types of Reactions
Ascleposide E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学的研究の応用
作用機序
Ascleposide E exerts its effects through several molecular targets and pathways:
Cyclin B1/CDK1 Inhibition: This compound inhibits the cyclin B1/CDK1 complex, leading to cell cycle arrest and inhibition of cancer cell proliferation.
Na+/K±ATPase Internalization: The compound induces internalization of Na+/K±ATPase, disrupting ion balance and leading to cell death in cancer cells.
Tubulin Acetylation: This compound promotes tubulin acetylation, which affects microtubule dynamics and inhibits cancer cell migration and invasion.
類似化合物との比較
Ascleposide E is unique among sesquiterpene lactones due to its specific molecular structure and biological activities. Similar compounds include:
Parthenolide: Another sesquiterpene lactone with anticancer properties, but with a different mechanism of action.
Artemisinin: Known for its antimalarial activity, artemisinin also exhibits anticancer properties but targets different molecular pathways.
Costunolide: Similar in structure to this compound, costunolide has shown anti-inflammatory and anticancer activities.
This compound stands out due to its dual mechanism of action involving both cyclin B1/CDK1 inhibition and Na+/K±ATPase internalization, making it a promising candidate for further research and development in cancer therapy .
特性
分子式 |
C19H32O8 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
4-[(1S,3S,5R,8R)-1,5-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[3.2.1]octan-8-yl]butan-2-one |
InChI |
InChI=1S/C19H32O8/c1-10(21)4-5-13-18(2)6-11(7-19(13,3)25-9-18)26-17-16(24)15(23)14(22)12(8-20)27-17/h11-17,20,22-24H,4-9H2,1-3H3/t11-,12+,13+,14+,15-,16+,17+,18+,19+/m0/s1 |
InChIキー |
FUGMJWOONJABQQ-QUQGRMMRSA-N |
異性体SMILES |
CC(=O)CC[C@@H]1[C@@]2(C[C@@H](C[C@]1(OC2)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C |
正規SMILES |
CC(=O)CCC1C2(CC(CC1(OC2)C)OC3C(C(C(C(O3)CO)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


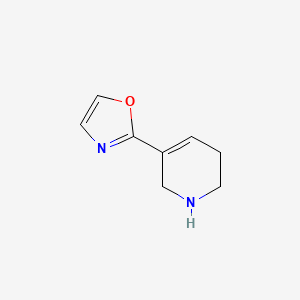
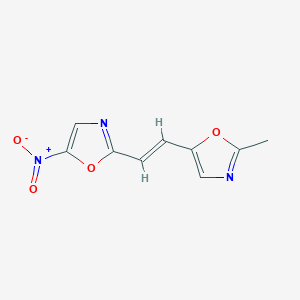
![2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12869984.png)

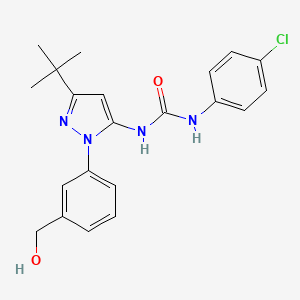
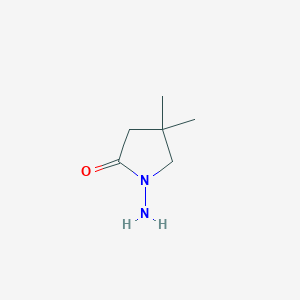

![1-(4-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12870031.png)

